4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride
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Overview
Description
4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide range of biological activities . They are often incorporated into pesticide molecules to improve bioactivity , suggesting that their targets could be enzymes or receptors in pests.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride typically involves the reaction of 4-ethyl-1H-pyrazole with carboxylic acid derivatives under acidic conditions. One common method includes the use of ethyl bromide and pyrazole in the presence of a base, followed by carboxylation using carbon dioxide . Another approach involves the reaction of 4-ethyl-1H-pyrazole with chloroacetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
4-Ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1H-pyrazole-5-carboxylic acid
- 4-Propyl-1H-pyrazole-5-carboxylic acid
- 4-Butyl-1H-pyrazole-5-carboxylic acid
Properties
IUPAC Name |
4-ethyl-1H-pyrazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-2-4-3-7-8-5(4)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTFZUBWFMFMPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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